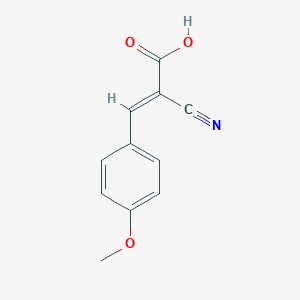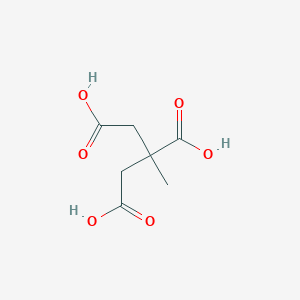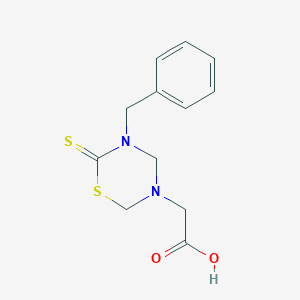
1-(2-ethylhexoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-ethylhexoxy)propan-2-ol is an organic compound with the molecular formula C10H22O3. It is a type of alcohol, specifically a glycol ether, which is often used in various industrial applications due to its solvent properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethylhexoxy)propan-2-ol typically involves the reaction of 1-butoxypropan-2-ol with butyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and purification to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1-(2-ethylhexoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form corresponding alkanes.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and strong bases such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alkanes .
Scientific Research Applications
1-(2-ethylhexoxy)propan-2-ol has several scientific research applications, including:
Chemistry: It is used as a solvent in various chemical reactions and processes.
Biology: It is used in the preparation of biological samples for analysis.
Medicine: It is used in the formulation of certain pharmaceutical products.
Industry: It is used as a solvent in the production of paints, coatings, and cleaning agents.
Mechanism of Action
The mechanism of action of 1-(2-ethylhexoxy)propan-2-ol involves its ability to act as a solvent, which facilitates the dissolution of various substances. It interacts with molecular targets through hydrogen bonding and van der Waals forces, which allows it to effectively dissolve both polar and non-polar compounds .
Comparison with Similar Compounds
Similar Compounds
1-Butoxy-2-propanol: Similar in structure but with a shorter alkyl chain.
Dipropylene glycol monobutyl ether: Similar in structure but with different ether linkages.
Uniqueness
1-(2-ethylhexoxy)propan-2-ol is unique due to its specific alkyl chain length and ether linkages, which give it distinct solvent properties compared to other similar compounds. Its ability to dissolve a wide range of substances makes it particularly valuable in various industrial applications .
Properties
CAS No. |
1559-39-3 |
|---|---|
Molecular Formula |
C11H24O2 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
1-(2-ethylhexoxy)propan-2-ol |
InChI |
InChI=1S/C11H24O2/c1-4-6-7-11(5-2)9-13-8-10(3)12/h10-12H,4-9H2,1-3H3 |
InChI Key |
BTIMJGKRHNTHIU-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COCC(C)O |
Canonical SMILES |
CCCCC(CC)COCC(C)O |
| 1559-39-3 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















